N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c20-17(12-5-6-14-15(9-12)24-11-23-14)18-10-13-3-1-7-19(13)26(21,22)16-4-2-8-25-16/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJNQAXUVAUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.5 g/mol. The compound features a unique arrangement of a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring through a thiophene sulfonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain compounds in this class may modulate inflammatory pathways.
- Antimicrobial Activity : There is potential for these compounds to act against various microbial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Activity against Gram-positive bacteria |
The mechanisms through which this compound exerts its effects are hypothesized to involve:
- Enzyme Inhibition : The thiophene sulfonyl group may interact with key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound might bind to specific receptors, altering their activity and influencing downstream effects.
- Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, derivatives containing sulfonamide groups have been designed as molecular hybrids that exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies have shown promising interactions between these compounds and the active site of 5-LOX, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Compounds with related structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, new thiopyrimidine-benzenesulfonamide derivatives have shown effectiveness against multidrug-resistant strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar antimicrobial activities .
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the thiophene sulfonyl group is performed using thiophene sulfonyl chloride in the presence of a base.
- Coupling with Benzo[d][1,3]dioxole : This final step involves nucleophilic substitution reactions to link the pyrrolidine derivative with the benzo[d][1,3]dioxole moiety.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
N-Alkylbenzamide Umami Flavor Compounds
- S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide): Application: Potent umami flavor enhancer (1000× more potent than MSG) . Safety: FEMA GRAS-approved for food use .
S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) :
Comparison with Target Compound :
The target compound replaces S807’s heptanyl group with a thiophene sulfonyl-pyrrolidine moiety. This substitution may alter receptor specificity (e.g., shifting from taste receptors to neurological targets) and metabolic stability due to the sulfonyl group’s electron-withdrawing properties.
Antidiabetic Benzodioxol Derivatives
- IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) :
Comparison with Target Compound :
The target compound’s pyrrolidine-thiophene sulfonyl group may confer different pharmacokinetic profiles (e.g., improved blood-brain barrier penetration) compared to IIc’s aryl substituents.
Medicinal Thiazol and Indole Derivatives
- Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Application: Potential kinase or enzyme modulator due to thiazol and pyrrolidine motifs .
15j (N-Methoxy-6-(1-methyl-1H-indol-3-yl)benzo[d][1,3]dioxole-5-carboxamide) :
Comparison with Target Compound : The target compound’s thiophene sulfonyl group distinguishes it from these analogs, possibly influencing redox activity or sulfonamide-based enzyme inhibition.
Preparation Methods
Starting Material and Cyclization
The benzo[d]dioxole ring is constructed from 2,3-dihydroxybenzoic acid (12 ).
- Esterification : Treatment with methanol and concentrated sulfuric acid yields methyl 2,3-dihydroxybenzoate (13 ).
- Alkylation and Cyclization : Reaction with 1,2-dibromoethane in the presence of potassium carbonate forms methyl benzo[d]dioxole-5-carboxylate (14 ).
- Hydrolysis : Lithium hydroxide-mediated saponification produces benzo[d]dioxole-5-carboxylic acid (15 ).
Key Reaction Conditions :
- Esterification : Reflux in methanol (12 h, 80% yield).
- Cyclization : K₂CO₃, DMF, 80°C (18 h, 75% yield).
- Hydrolysis : LiOH, THF/H₂O, rt (4 h, 90% yield).
Synthesis of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanamine
Pyrrolidine Functionalization
Amide Bond Formation
Mixed Anhydride Method
The carboxylic acid (15 ) is activated for coupling with the amine (17 ):
Alternative Coupling Agents
- EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM improves yields to 82%.
- DCC : Dicyclohexylcarbodiimide in THF results in lower yields (65%) due to side-product formation.
Characterization and Analytical Data
Critical spectroscopic data for the final compound:
Challenges and Optimization
Sulfonylation Regioselectivity
Competing sulfonation at the pyrrolidine nitrogen versus oxygen was mitigated by using a bulky base (DBU) to favor N-sulfonylation.
Amine Stability
The primary amine in 17 is prone to oxidation; thus, reactions were conducted under nitrogen atmosphere.
Purification
Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separated the target compound from unreacted starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
